molecular formula C9H8F2N2O2 B11780581 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole

Cat. No.: B11780581
M. Wt: 214.17 g/mol
InChI Key: USYZIKWUHBXRQL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound also features an aminomethyl group and a difluoromethoxy group attached to the benzene ring, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. For instance, the reaction of 2-aminophenol with difluoromethoxybenzaldehyde under acidic conditions can yield the desired oxazole compound . Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)benzo[d]oxazole: Lacks the difluoromethoxy group, resulting in different chemical properties.

    6-(Difluoromethoxy)benzo[d]oxazole: Lacks the aminomethyl group, affecting its reactivity and applications.

    2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole: Positional isomer with different chemical behavior.

Uniqueness

2-(Aminomethyl)-6-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both aminomethyl and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H8F2N2O2

Molecular Weight

214.17 g/mol

IUPAC Name

[6-(difluoromethoxy)-1,3-benzoxazol-2-yl]methanamine

InChI

InChI=1S/C9H8F2N2O2/c10-9(11)14-5-1-2-6-7(3-5)15-8(4-12)13-6/h1-3,9H,4,12H2

InChI Key

USYZIKWUHBXRQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)OC(=N2)CN

Origin of Product

United States

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